molecular formula C18H33Sn B1598791 Stannane, tricyclohexyl- CAS No. 6056-50-4

Stannane, tricyclohexyl-

Cat. No.: B1598791
CAS No.: 6056-50-4
M. Wt: 368.2 g/mol
InChI Key: RNVJQUPAEIQUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, tricyclohexyl-, also known as tricyclohexylstannane, is an organotin compound with the chemical formula (C6H11)3SnH. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reducing properties and is widely used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, tricyclohexyl- can be synthesized by reducing tricyclohexyltin chloride with lithium aluminum hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions are generally mild, and the product is purified by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, tricyclohexyltin hydride is produced by the hydrogenation of tricyclohexyltin chloride in the presence of hydrogen gas. This process is carried out in a solvent like methanol, and the reaction is catalyzed by a metal catalyst. The product is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Stannane, tricyclohexyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tricyclohexyltin hydride involves the transfer of a hydride ion (H-) to the substrate. This transfer is facilitated by the tin atom, which acts as a reducing agent. The molecular targets and pathways involved in its action include the reduction of carbonyl compounds to alcohols and the hydrogenation of alkenes to alkanes .

Properties

InChI

InChI=1S/3C6H11.Sn/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVJQUPAEIQUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6056-50-4
Record name Stannane, tricyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stannane, tricyclohexyl-
Reactant of Route 2
Reactant of Route 2
Stannane, tricyclohexyl-
Reactant of Route 3
Stannane, tricyclohexyl-
Reactant of Route 4
Stannane, tricyclohexyl-
Reactant of Route 5
Stannane, tricyclohexyl-
Reactant of Route 6
Stannane, tricyclohexyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.